2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenyl group and a methoxy-nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:
Acylation: The formation of the acetamide group, typically achieved by reacting the brominated and nitrated aromatic compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such compounds may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(4-bromophenyl)-N-(4-methoxy-2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Used as a probe or intermediate in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and bromophenyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(4-bromophenyl)-N-(4-hydroxy-2-nitrophenyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
2-(4-bromophenyl)-N-(4-methoxy-2-aminophenyl)acetamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-12-6-7-13(14(9-12)18(20)21)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJCTELKQZISIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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